
2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with tert-butyl and trichloropropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a suitable catalyst to introduce the tert-butyl group onto the cyclohexene ring.
Addition of the trichloropropenyl group: This step involves the reaction of the cyclohexene derivative with trichloropropene under controlled conditions to ensure selective addition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloropropenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the trichloropropenyl group.
Scientific Research Applications
2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A structurally similar compound used in fragrances and cosmetics.
Bis(4-tert-butylcyclohexyl)peroxydicarbonate: Another related compound with applications in polymer chemistry.
Uniqueness
2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-O-(4-tert-butylcyclohexyl) 1-O-(2,3,3-trichloroprop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29Cl3O4/c1-21(2,3)13-8-10-14(11-9-13)28-20(26)16-7-5-4-6-15(16)19(25)27-12-17(22)18(23)24/h4-5,13-16H,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPOLFDUUOKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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